
3-Aminopropanimidamide--hydrogen bromide (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminopropanimidamide–hydrogen bromide (1/1): is a chemical compound with the molecular formula C3H9N3·HBr It is a derivative of propanimidamide, where the amino group is attached to the third carbon atom, and it is combined with hydrogen bromide in a 1:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 3-Aminopropanimidamide–hydrogen bromide typically involves the reaction of 3-aminopropylamine with hydrogen bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{NH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + \text{HBr} \rightarrow \text{NH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{NH}_2 \cdot \text{HBr} ]
Industrial Production Methods: In an industrial setting, the production of 3-Aminopropanimidamide–hydrogen bromide involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps such as recrystallization to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Aminopropanimidamide–hydrogen bromide can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding imides or other oxidation products.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl halides under basic or acidic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: Products include substituted amides or imides.
Oxidation Reactions: Products include imides or other oxidized derivatives.
Reduction Reactions: Products include primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Aminopropanimidamide–hydrogen bromide is used as a building block in organic synthesis. It can be used to synthesize various heterocyclic compounds and other derivatives.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also be used in the study of enzyme inhibition and other biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It can be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, 3-Aminopropanimidamide–hydrogen bromide can be used in the production of specialty chemicals and materials. It may also be used in the development of new catalysts and other industrial processes.
Wirkmechanismus
The mechanism of action of 3-Aminopropanimidamide–hydrogen bromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism may vary depending on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
3-Aminopropylamine: A similar compound with a primary amine group.
Propanimidamide: The parent compound without the amino group.
3-Bromopropylamine: A related compound with a bromine atom instead of the amino group.
Uniqueness: 3-Aminopropanimidamide–hydrogen bromide is unique due to the presence of both the amino group and the imidamide moiety, which allows for a wide range of chemical reactions and applications
Eigenschaften
CAS-Nummer |
119962-92-4 |
|---|---|
Molekularformel |
C3H10BrN3 |
Molekulargewicht |
168.04 g/mol |
IUPAC-Name |
3-aminopropanimidamide;hydrobromide |
InChI |
InChI=1S/C3H9N3.BrH/c4-2-1-3(5)6;/h1-2,4H2,(H3,5,6);1H |
InChI-Schlüssel |
ZETQEMOLHGSXHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)C(=N)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


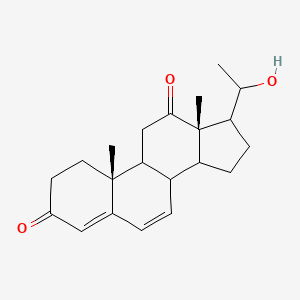
![[(3aR,5aR,11bR,13aS)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate](/img/structure/B12434850.png)

![[Amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium chloride](/img/structure/B12434861.png)
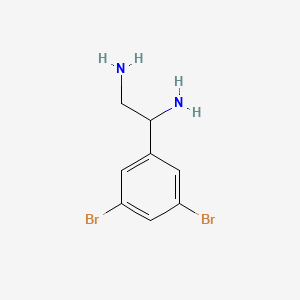
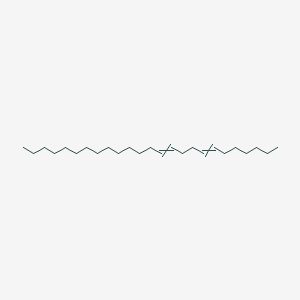
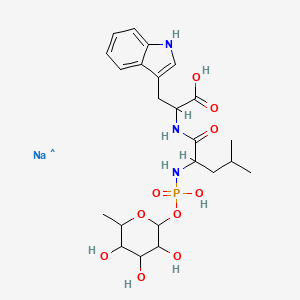
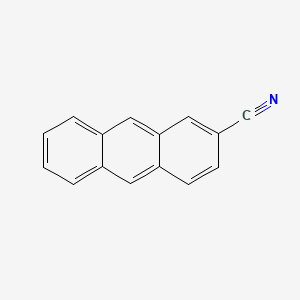
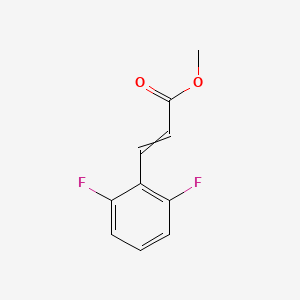
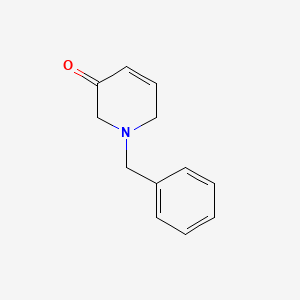
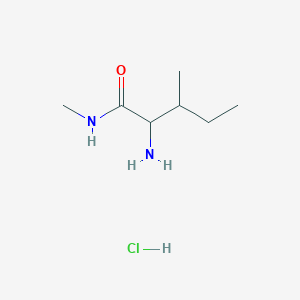
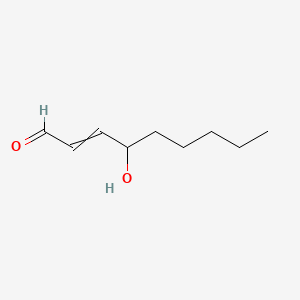

![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12434924.png)
